

Crenolanib besylate solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	Crenolanib besylate	
Cat. No.:	B1669608	Get Quote

Application Notes and Protocols for Crenolanib Besylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib besylate is a potent, orally bioavailable small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha (PDGFRA) and beta (PDGFRB).[1][2] Its efficacy against both wild-type and mutated forms of these kinases makes it a subject of significant interest in oncology research, particularly for acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST).[1] Accurate preparation of crenolanib besylate solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed information on the solubility of crenolanib besylate, protocols for its dissolution and storage, and an overview of its targeted signaling pathways.

Chemical Properties



Property	Value	Reference
Chemical Name	1-[2-[5-[(3-Methyl-3- oxetanyl)methoxy]-1H- benzimidazol-1-yl]-8- quinolinyl]-4-piperidinamine, monobenzenesulfonate	[1]
Molecular Formula	C32H35N5O5S	[3]
Molecular Weight	601.7 g/mol	[3]
CAS Number	670220-93-6	[4]

Solubility Data

The solubility of crenolanib can vary between its free base and besylate salt forms. The following table summarizes the available solubility data for crenolanib in common laboratory solvents. It is recommended to use fresh, anhydrous solvents to achieve optimal dissolution.

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes	Reference
DMSO	89	200.66	Heating is recommended to enhance solubility.	[5]
Ethanol	7	15.78	Sonication may be required to aid dissolution.	[5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2	4.51	A suitable formulation for in vivo studies. Sonication is recommended.	[5]



Note: The molar concentration is calculated based on the molecular weight of crenolanib free base (443.54 g/mol).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Crenolanib Besylate Stock Solution in DMSO

Materials:

- Crenolanib besylate (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Calculate the required mass: Based on the molecular weight of crenolanib besylate (601.7 g/mol), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, this would be 6.017 mg.
- Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance.
 Carefully weigh the calculated amount of crenolanib besylate into the tube.
- Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
- Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[5]
- Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[6]



Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

- 10 mM Crenolanib besylate stock solution in DMSO
- Appropriate cell culture medium

Procedure:

- Thaw stock solution: Thaw a single aliquot of the 10 mM crenolanib besylate stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
- Important Consideration: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[7] Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Protocol 3: Formulation for In Vivo Animal Studies

A common formulation for in vivo administration of crenolanib involves a mixture of solvents to ensure solubility and bioavailability.

Materials:

- Crenolanib besylate (solid)
- DMSO
- PEG300
- Tween 80
- Saline



Procedure:

- Vehicle Preparation: Prepare the vehicle by combining the solvents in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[5]
- Dissolution: Dissolve the calculated amount of crenolanib besylate in the DMSO component first.
- Mixing: Gradually add the other vehicle components (PEG300, Tween 80, and saline) while mixing continuously. Sonication is recommended to ensure a homogenous solution.
- Administration: The formulation should be prepared fresh before administration to the animals.

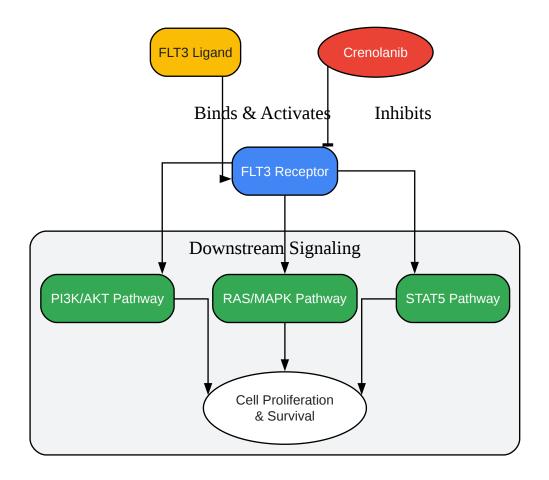
Signaling Pathways

Crenolanib exerts its anti-neoplastic effects by inhibiting the signaling pathways driven by FLT3 and PDGFRA.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[8] Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation, promoting uncontrolled cell growth in acute myeloid leukemia.[9] Crenolanib inhibits the autophosphorylation of FLT3, thereby blocking downstream signaling cascades including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[10][11]





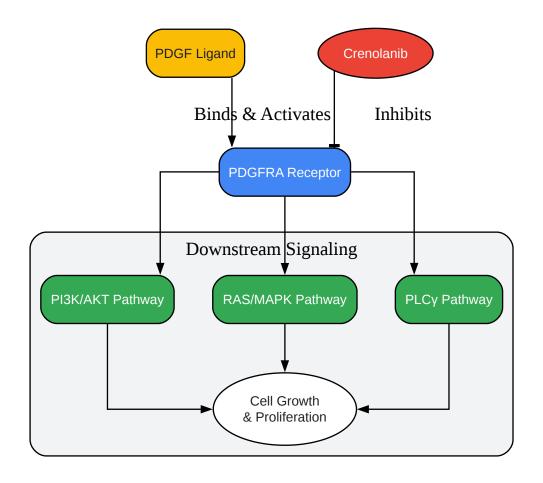
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Caption: FLT3 Signaling Pathway and Inhibition by Crenolanib.

PDGFRA Signaling Pathway

Platelet-derived growth factor receptor alpha (PDGFRA) is another receptor tyrosine kinase involved in cell growth, proliferation, and survival.[12] Activating mutations in the PDGFRA gene are drivers in certain cancers, notably gastrointestinal stromal tumors (GIST).[13] Similar to its action on FLT3, crenolanib inhibits the autophosphorylation of PDGFRA, leading to the blockade of downstream pathways such as PI3K/Akt and Ras/MAPK.[13][14]





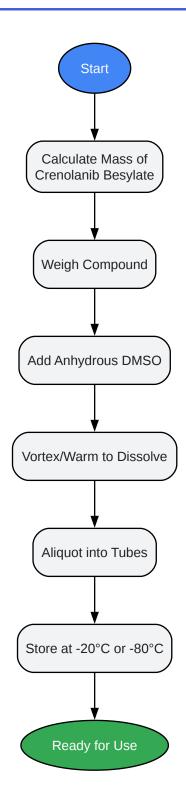
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Caption: PDGFRA Signaling Pathway and Inhibition by Crenolanib.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preparing a **crenolanib besylate** stock solution for use in laboratory experiments.





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Caption: Workflow for Preparing Crenolanib Besylate Stock Solution.



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